molecular formula C10H11N5O B2878382 6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1779132-22-7

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B2878382
CAS RN: 1779132-22-7
M. Wt: 217.232
InChI Key: CKKKTMGZNZRZCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a pyrimidine ring, making it a unique and versatile molecule.

Scientific Research Applications

Cancer Research: CDK2 Inhibition

This compound has been identified as a novel inhibitor of Cyclin-dependent kinase 2 (CDK2), which is a critical protein involved in cell cycle regulation. CDK2 inhibitors are considered promising therapeutic agents for cancer treatment due to their ability to target tumor cells selectively. Studies have shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116, indicating potential use in anticancer therapies .

Drug Discovery: Pyrrolidine Scaffold

The pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to create drugs for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of molecules, enhancing biological activity. The pyrrolidine scaffold’s versatility in drug discovery is highlighted by its role in the development of selective androgen receptor modulators (SARMs) and other biologically active compounds .

Pharmacology: Antiproliferative Activities

In pharmacology, the compound’s derivatives have been evaluated for their antiproliferative activities against cancer cell lines. They have shown moderate to high efficacy, with some derivatives displaying potent dual activity against cell lines and CDK2, making them candidates for further pharmacological investigations .

Biochemistry: Enzymatic Inhibitory Activity

The compound’s derivatives have demonstrated significant enzymatic inhibitory activity against CDK2/cyclin A2, a complex involved in the progression of the cell cycle. This activity is crucial for inducing apoptosis in tumor cells, which is a desired effect in the development of anticancer drugs .

Molecular Biology: Cell Cycle and Apoptosis

In molecular biology, the compound has been associated with altering cell cycle progression and inducing apoptosis within cancer cells. This is particularly important in the study of cancer pathogenesis and the development of targeted therapies that can induce cell death in cancerous cells .

Chemical Engineering: Synthesis and Design

From a chemical engineering perspective, the compound’s structure allows for the synthesis and design of novel derivatives with potential therapeutic applications. The pyrrolidine ring’s non-planarity and stereogenicity enable the creation of diverse structures with varying biological profiles, which is essential in the design of new drugs .

Antimicrobial and Antitubercular Activities

Compounds with the [1,2,4]triazolo[4,3-a]pyrimidine scaffold have been known to exhibit a wide range of pharmacological activities, including antimicrobial and anti-tubercular effects. This suggests potential applications in the development of new treatments for infectious diseases .

FABP Inhibition for Metabolic Disorders

Derivatives of this compound have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes. Inhibiting fatty acid-binding proteins (FABPs) can be a strategic approach in managing these metabolic disorders .

properties

IUPAC Name

pyrrolidin-1-yl([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c16-9(14-3-1-2-4-14)8-5-11-10-13-12-7-15(10)6-8/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKKTMGZNZRZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN3C=NN=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrrolidin-1-ylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidine

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